molecular formula C7H12F3NO3S B2653631 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1340529-88-5

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2653631
CAS No.: 1340529-88-5
M. Wt: 247.23
InChI Key: UMASUUQQGRGPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxypropyl group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3,3,3-trifluoro-2-hydroxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the hydroxypropyl group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation, thereby affecting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxypropyl group increases its solubility and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)6(12)5-11-1-3-15(13,14)4-2-11/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMASUUQQGRGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.